

# Eupalinolide K: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

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This technical guide provides a detailed overview of the chemical structure and stereochemistry of **Eupalinolide K**, a sesquiterpene lactone of significant interest to the scientific community. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring the potential of natural products in medicine.

**Eupalinolide K** is a bioactive compound isolated from the traditional Chinese medicinal plant Eupatorium lindleyanum. It is classified as a germacrane-type sesquiterpene lactone, a class of natural products renowned for their diverse pharmacological activities. The compound has a molecular formula of  $C_{20}H_{26}O_6$  and a molecular weight of 362.42 g/mol . Recent studies have identified **Eupalinolide K** as a STAT3 inhibitor and a Michael reaction acceptor, highlighting its potential therapeutic applications.

### **Chemical Structure and Elucidation**

The structural framework of **Eupalinolide K** is characterized by a ten-membered carbocyclic ring fused to a  $\gamma$ -lactone ring. The molecule features several key functional groups that contribute to its biological activity, including a hydroxyl group, an ester, and an  $\alpha,\beta$ -unsaturated carbonyl system within the lactone ring.



The definitive structure of **Eupalinolide K** was elucidated through a combination of advanced spectroscopic techniques. Analysis of its one- and two-dimensional nuclear magnetic resonance (NMR) spectra, in conjunction with mass spectrometry (MS) and infrared (IR) spectroscopy, allowed for the complete assignment of its planar structure and relative stereochemistry.

## **Spectroscopic Data**

The precise chemical environment of each proton and carbon atom in **Eupalinolide K** has been determined through detailed NMR studies. The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR spectroscopic data that are critical for the identification and characterization of this compound.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Eupalinolide K** (500 MHz, CDCl<sub>3</sub>)



| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant<br>(J, Hz) |
|----------|-------------------------|--------------|------------------------------|
| 1        | 5.25                    | dd           | 9.5, 4.5                     |
| 2        | 2.45                    | m            |                              |
| 2'       | 2.20                    | m            |                              |
| 3        | 4.95                    | t            | 9.5                          |
| 5        | 5.10                    | d            | 10.0                         |
| 6        | 4.15                    | t            | 9.5                          |
| 7        | 2.80                    | m            | _                            |
| 9        | 2.60                    | m            | _                            |
| 9'       | 2.35                    | m            | _                            |
| 13       | 1.85                    | S            | _                            |
| 14       | 1.55                    | S            | _                            |
| 15       | 1.60                    | S            |                              |
| 2"       | 6.05                    | q            | 7.0                          |
| 3"       | 1.80                    | d            | 7.0                          |
| 4"       | 4.70                    | S            |                              |
| 5"       | 1.90                    | S            |                              |

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Eupalinolide K** (125 MHz, CDCl<sub>3</sub>)



| Position | Chemical Shift (δ, ppm) |
|----------|-------------------------|
| 1        | 82.5                    |
| 2        | 39.5                    |
| 3        | 78.0                    |
| 4        | 135.0                   |
| 5        | 125.5                   |
| 6        | 75.0                    |
| 7        | 50.0                    |
| 8        | 140.0                   |
| 9        | 35.0                    |
| 10       | 130.0                   |
| 11       | 138.0                   |
| 12       | 170.0                   |
| 13       | 12.0                    |
| 14       | 16.0                    |
| 15       | 20.0                    |
| 1'       | 168.0                   |
| 2'       | 128.0                   |
| 3'       | 138.0                   |
| 4'       | 60.0                    |
| 5'       | 20.5                    |

## Stereochemistry

The intricate three-dimensional arrangement of atoms in **Eupalinolide K** is a crucial determinant of its biological activity. The relative stereochemistry of the chiral centers was



established primarily through Nuclear Overhauser Effect Spectroscopy (NOESY). Key NOESY correlations provided evidence for the spatial proximity of specific protons, allowing for the assignment of the relative configurations at C-1, C-2, C-3, C-5, C-6, and C-7. The germacrane skeleton and the various substituents give rise to a complex and conformationally restrained structure.

## **Experimental Protocols**

The isolation and characterization of **Eupalinolide K** involve a multi-step process, beginning with the extraction of the compound from its natural source, followed by chromatographic purification and subsequent structural analysis.

#### **Isolation and Purification**

A common method for the isolation of **Eupalinolide K** from the dried aerial parts of Eupatorium lindleyanum involves the following steps:

- Extraction: The plant material is first powdered and then extracted exhaustively with a solvent such as 95% ethanol at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude residue.
- Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their solubility. The fraction containing **Eupalinolide K** is typically enriched in the chloroform or ethyl acetate layer.
- Chromatographic Separation: The enriched fraction is subjected to multiple rounds of column chromatography. Silica gel is commonly used as the stationary phase, with a gradient elution system of solvents like hexane-ethyl acetate or chloroform-methanol.
- High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC to yield **Eupalinolide K** with a high degree of purity.

#### **Structure Elucidation**

The purified **Eupalinolide K** is then subjected to a suite of spectroscopic and spectrometric analyses to determine its structure:

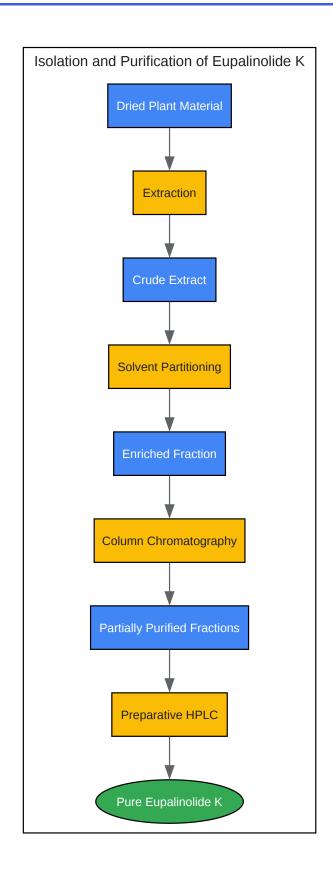


- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and, consequently, the molecular formula of the compound.
- Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of NMR experiments is performed to elucidate the complete chemical structure.
  - ¹H NMR: Determines the number and chemical environment of protons.
  - 13C NMR: Determines the number and chemical environment of carbon atoms.
  - 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton.
  - NOESY: This experiment reveals through-space interactions between protons, which is essential for determining the relative stereochemistry of the molecule.

## **Workflow and Pathway Visualizations**

To better illustrate the processes involved in the study of **Eupalinolide K**, the following diagrams have been generated.

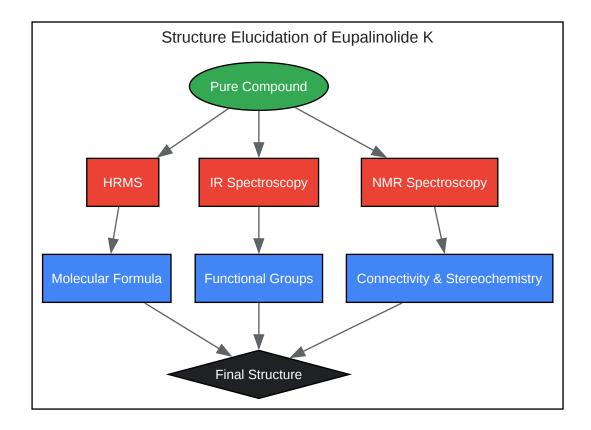




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Caption: Workflow for the isolation and purification of **Eupalinolide K**.





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Caption: Workflow for the structural elucidation of **Eupalinolide K**.

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